molecular formula C₁₉H₃₂N₄O₂ B1145458 p-Coumaroylspermine CAS No. 130210-35-4

p-Coumaroylspermine

Cat. No. B1145458
M. Wt: 348.48
InChI Key:
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Description

p-Coumaroylspermine is a class of hydroxycinnamic acid amides (HCAAs) which are instrumental in plant development and stress response . They are not commonly produced in plants, but when they are, they can benefit human health . They are also known as coumaric acids and derivatives .


Synthesis Analysis

The synthesis of p-Coumaroylspermine involves a novel hydroxycinnamoyl transferase . This enzyme, known as SpmHT, is isolated from Solanum richardii and eggplant . The enzyme selects spermine as the acyl acceptor substrate and shows donor substrate preference in the following order: caffeoyl-CoA, feruloyl-CoA, and p-coumaroyl-CoA . The enzyme’s substrate binding pockets can properly accommodate spermine but not the shorter, more common spermidine .


Molecular Structure Analysis

The molecular structure of p-Coumaroylspermine is complex. The enzyme SpmHT, which is involved in its synthesis, has substrate binding pockets that can accommodate spermine . This suggests that the molecular structure of p-Coumaroylspermine is likely to be complex and specifically shaped to fit into these binding pockets.


Chemical Reactions Analysis

In the synthesis of p-Coumaroylspermine, the enzyme SpmHT catalyzes the conversion of p-coumaroyl CoA into a hydroxylated intermediate . This intermediate then undergoes spontaneous lactonization to generate umbelliferone . Light has been shown to promote this spontaneous process .

Future Directions

The study of p-Coumaroylspermine is a relatively new field, and there is much that is still unknown about this compound. Future research could focus on further elucidating its synthesis process, understanding its mechanism of action, and exploring its potential applications in medicine and other fields .

properties

CAS RN

130210-35-4

Product Name

p-Coumaroylspermine

Molecular Formula

C₁₉H₃₂N₄O₂

Molecular Weight

348.48

synonyms

N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-3-(4-hydroxyphenyl)-2-propenamide

Origin of Product

United States

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